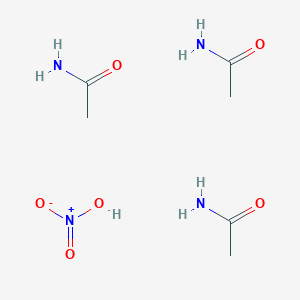
Nitric acid--acetamide (1/3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitric acid–acetamide (1/3) is a compound formed by the combination of nitric acid and acetamide in a 1:3 molar ratio. Nitric acid, with the chemical formula HNO₃, is a highly corrosive and strong oxidizing agent. Acetamide, also known as ethanamide, has the chemical formula CH₃CONH₂ and is derived from acetic acid. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of nitric acid–acetamide (1/3) involves the careful combination of nitric acid and acetamide under controlled conditions. One common method is to dissolve acetamide in glacial acetic acid and then slowly add concentrated nitric acid while maintaining the temperature below 20°C. This process ensures the formation of the desired compound without excessive decomposition or side reactions .
Industrial Production Methods
Industrial production of nitric acid–acetamide (1/3) typically involves large-scale nitration processes. The nitration of acetamide is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carefully controlled to ensure the formation of the desired product while minimizing the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Nitric acid–acetamide (1/3) undergoes various chemical reactions, including:
Oxidation: Nitric acid acts as a strong oxidizing agent, facilitating the oxidation of acetamide to form nitroacetamide derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where the nitro group from nitric acid replaces hydrogen atoms in the acetamide molecule
Common Reagents and Conditions
Oxidation: Common reagents include nitric acid and sulfuric acid, with reaction conditions typically involving low temperatures to prevent decomposition.
Substitution: Reagents such as fuming nitric acid and concentrated sulfuric acid are used under controlled conditions to achieve the desired substitution reactions
Major Products Formed
The major products formed from these reactions include nitroacetamide derivatives, which are valuable intermediates in various chemical synthesis processes .
Wissenschaftliche Forschungsanwendungen
Nitric acid–acetamide (1/3) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the nitration of aromatic compounds.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, explosives, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of nitric acid–acetamide (1/3) involves the interaction of nitric acid with acetamide, leading to the formation of nitroacetamide derivatives. These derivatives can further participate in various chemical reactions, including oxidation and substitution. The molecular targets and pathways involved in these reactions are primarily related to the electrophilic nature of the nitro group and its ability to interact with nucleophilic sites on other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nitroacetanilide: A compound formed by the nitration of acetanilide, similar in structure and reactivity to nitric acid–acetamide (1/3).
Nitroacetamide: Another nitro derivative of acetamide, differing in the specific nitration pattern and reactivity.
Uniqueness
Nitric acid–acetamide (1/3) is unique due to its specific molar ratio and the resulting chemical properties. The combination of nitric acid and acetamide in this ratio provides distinct reactivity patterns and applications compared to other similar compounds .
Eigenschaften
CAS-Nummer |
54800-07-6 |
|---|---|
Molekularformel |
C6H16N4O6 |
Molekulargewicht |
240.22 g/mol |
IUPAC-Name |
acetamide;nitric acid |
InChI |
InChI=1S/3C2H5NO.HNO3/c3*1-2(3)4;2-1(3)4/h3*1H3,(H2,3,4);(H,2,3,4) |
InChI-Schlüssel |
IOCDCEFRDFKHSC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N.CC(=O)N.CC(=O)N.[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















